molecular formula C9H9N7 B13845794 5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No.: B13845794
M. Wt: 215.22 g/mol
InChI Key: CWGNQZRBDIJXBK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrazine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with 2-chloro-3-nitropyrazine in the presence of a base, followed by reduction of the nitro group to form the desired triazolopyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrazine rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrazine core but differs in the arrangement of nitrogen atoms.

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is unique due to its specific fusion of pyrazole and triazolopyrazine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C9H9N7

Molecular Weight

215.22 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C9H9N7/c1-15-5-6(2-12-15)7-3-11-4-8-13-9(10)14-16(7)8/h2-5H,1H3,(H2,10,14)

InChI Key

CWGNQZRBDIJXBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC3=NC(=NN23)N

Origin of Product

United States

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